N-Boc-4-bromobenzenesulfonamide chemical structure and properties
N-Boc-4-bromobenzenesulfonamide chemical structure and properties
This guide details the chemical structure, synthesis, and reactivity of N-Boc-4-bromobenzenesulfonamide (also known as tert-butyl (4-bromophenyl)sulfonylcarbamate).[1] This compound serves as a high-value "dual-functional" scaffold in medicinal chemistry, enabling orthogonal functionalization at both the sulfonamide nitrogen (via alkylation) and the aromatic ring (via cross-coupling).
Executive Summary & Chemical Identity
N-Boc-4-bromobenzenesulfonamide is an activated sulfonylcarbamate intermediate.[1] By protecting the sulfonamide nitrogen with a tert-butoxycarbonyl (Boc) group, the acidity of the remaining N-H proton is significantly increased (pKa dropping from ~10 to ~5–6), facilitating mild alkylation (e.g., Mitsunobu reaction). Simultaneously, the para-bromide substituent remains available for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making this molecule a versatile linchpin for convergent drug synthesis.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | tert-butyl (4-bromophenyl)sulfonylcarbamate |
| Common Name | N-Boc-4-bromobenzenesulfonamide |
| Parent Scaffold | 4-Bromobenzenesulfonamide (CAS: 701-34-8) |
| Analogous CAS | 18303-04-3 (refers to the p-tolyl analog; used for property estimation) |
| Molecular Formula | C₁₁H₁₄BrNO₄S |
| Molecular Weight | ~336.20 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water |
Structural & Electronic Analysis
The molecule features three distinct electronic zones that define its reactivity:
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The Electron-Deficient Arene: The bromine atom at the para position is activated for oxidative addition by Pd(0) catalysts due to the electron-withdrawing nature of the sulfonyl group (
). -
The Acidified Sulfonimide: The electron-withdrawing sulfonyl group combined with the carbonyl of the Boc group creates a "vinylogous imide" effect, delocalizing the negative charge on the nitrogen. This makes the N-H proton highly acidic (
) compared to a standard sulfonamide ( ). -
The Labile Protecting Group: The Boc moiety is stable to basic conditions (used in alkylation) but readily cleaved by strong acids (TFA/HCl), releasing the free sulfonamide.
Visualization: Structural Logic
Caption: Functional decomposition of N-Boc-4-bromobenzenesulfonamide showing electronic interplay between the Boc, Sulfonyl, and Bromide groups.[1]
Synthesis Protocol
The synthesis typically proceeds via the direct acylation of 4-bromobenzenesulfonamide with di-tert-butyl dicarbonate (Boc₂O).[1]
Reagents & Conditions
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Substrate: 4-Bromobenzenesulfonamide (1.0 equiv)
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Reagent: Boc₂O (1.1 – 1.2 equiv)
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Catalyst: DMAP (0.1 equiv) or Et₃N (1.2 equiv)
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Solvent: Dichloromethane (DCM) or THF
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Time/Temp: 25 °C, 4–12 hours
Step-by-Step Procedure
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Setup: Flame-dry a round-bottom flask and purge with nitrogen.
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Dissolution: Dissolve 4-bromobenzenesulfonamide (e.g., 10 mmol) in anhydrous DCM (50 mL).
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Activation: Add DMAP (1 mmol) and Triethylamine (12 mmol). Stir for 10 minutes.
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Addition: Add Boc₂O (11 mmol) dissolved in a small amount of DCM dropwise. Gas evolution (CO₂) may occur if hydrolysis happens, but usually, this is an addition reaction.
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Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (polar) will disappear, replaced by a less polar spot (N-Boc product).
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Workup: Wash the organic layer with 1M HCl (to remove DMAP/Et₃N), then Brine. Dry over Na₂SO₄.
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Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography.
Reactivity Profile: The "Dual-Key" Strategy
This scaffold allows for a divergent synthetic strategy. You can alkylate the nitrogen first (Path A) or couple the aryl ring first (Path B), depending on the sensitivity of your R-groups.
Path A: N-Alkylation (Mitsunobu or Base-Mediated)
Due to the low pKa (~5.5), the N-H can be alkylated using mild Mitsunobu conditions or weak bases (K₂CO₃), avoiding the harsh conditions usually required for sulfonamides.
-
Mitsunobu: ROH, PPh₃, DIAD, THF, 0°C → RT.
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Base-Alkylation: R-X, K₂CO₃, DMF, 60°C.
Path B: Palladium-Catalyzed Cross-Coupling
The Boc group is generally stable under standard Suzuki or Buchwald conditions, provided strong nucleophiles that might attack the carbamate are avoided.
-
Suzuki-Miyaura: Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.[1]
Visualization: Reaction Network
Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the acidic N-Boc site and the electrophilic Aryl-Bromide site.
Experimental Protocols
Protocol 1: Mitsunobu Alkylation of N-Boc-4-bromobenzenesulfonamide
This method is preferred for introducing complex alkyl chains where S_N2 is difficult.[1]
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Reagents: N-Boc-4-bromobenzenesulfonamide (1.0 eq), Alcohol (R-OH, 1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq).[1]
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Solvent: Anhydrous THF (0.1 M concentration).
-
Procedure:
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Dissolve Sulfonamide, Alcohol, and PPh₃ in THF under N₂.
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Cool to 0 °C.
-
Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise over 10 minutes.
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Allow to warm to room temperature and stir for 12 hours.
-
-
Workup: Concentrate solvent. Triturate with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify filtrate by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling
Standard conditions for coupling the aryl bromide.
-
Reagents: N-Boc-intermediate (1.0 eq), Aryl boronic acid (1.2 eq), K₂CO₃ (3.0 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).
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Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.
-
Procedure:
-
Combine all solids in a microwave vial or pressure tube.
-
Add degassed solvents.
-
Heat to 80–90 °C for 4–16 hours under N₂.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry and purify.
Handling, Stability & Safety
-
Stability: The N-Boc group on a sulfonamide is more labile than on a regular amine.[1] It can degrade if exposed to temperatures >100°C for prolonged periods or strong Lewis acids. Avoid acidic workups unless deprotection is intended.
-
Storage: Store at 2–8 °C under inert atmosphere. Moisture sensitive (hydrolysis of Boc possible over long durations).
-
Safety:
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
MSDS Note: Treat as a potential sensitizer. Use standard PPE (Gloves, Goggles, Fume Hood).
-
References
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BenchChem. (2025).[2] Synthesis of N-(4-bromobenzenesulfonyl)benzamide and related sulfonamide protections. Retrieved from .
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Sigma-Aldrich. (2025).[1] Product Specification: 4-Bromobenzenesulfonamide (CAS 701-34-8) and N-Boc-p-toluenesulfonamide (CAS 18303-04-3).[1] Retrieved from .
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Popelier, P., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Retrieved from .
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Matulevičiūtė, G., et al. (2023). Facile synthesis of new N-(aminocycloalkylene) amino acid compounds using N-Boc-sulfonamide strategies. ResearchGate. Retrieved from .
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MDPI. (2020). Advances in Cross-Coupling Reactions: N-Boc-Amides and Sulfonamides in Catalysis. Molecules. Retrieved from .
